![molecular formula C10H16ClNO B6343984 3-[(Propylamino)methyl]phenol hydrochloride CAS No. 1240576-96-8](/img/structure/B6343984.png)

3-[(Propylamino)methyl]phenol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

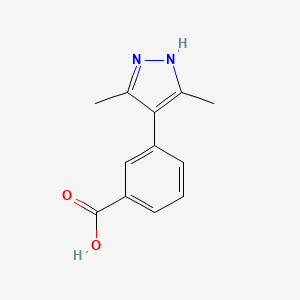

“3-[(Propylamino)methyl]phenol hydrochloride” likely contains a phenol group (an aromatic ring with a hydroxyl group), a propylamino group (a three-carbon chain with an amino group), and a methyl group attached to the phenol. The hydrochloride indicates it’s a salt formed with hydrochloric acid .

Molecular Structure Analysis

The molecular structure would have a phenol ring at the center, with a -CH2-NH-CH2-CH2-CH3 group attached to one carbon of the ring. The presence of the hydrochloride means there would be an ionic bond with the nitrogen of the amino group .Chemical Reactions Analysis

Phenols are known to undergo a variety of reactions, including electrophilic aromatic substitution and oxidation . The amino group could also participate in reactions, such as acid-base reactions.Physical And Chemical Properties Analysis

Again, without specific data, we can only make educated guesses. The compound is likely to be solid at room temperature, and due to the presence of polar groups (OH and NH), it’s likely to be somewhat soluble in water .Aplicaciones Científicas De Investigación

Hepatic Morphologic Alterations

Research by Payne and Merrill (1974) explored a chemical similar to 3-[(Propylamino)methyl]phenol hydrochloride, focusing on its impact on plasma alkaline phosphatase (PAP) in dogs. They observed increased PAP without gross or microscopic lesions and only minimal reversible ultrastructural alterations in livers of treated dogs (Payne & Merrill, 1974).

Catalytic Alkylation in Organic Chemistry

A study by Qian, Dawe, and Kozak (2011) examined the catalytic properties of compounds related to this compound in the alkylation of aryl Grignard reagents. They found that these compounds can act as catalysts for C-C cross-coupling reactions, offering potential utility in organic synthesis (Qian, Dawe, & Kozak, 2011).

Spectroscopic Analysis of Similar Compounds

George et al. (2020) conducted a comprehensive analysis of a structurally related compound, propafenone. They used various spectroscopic techniques to investigate its structural, electronic, and biological properties. This study highlights the importance of spectroscopic methods in understanding the properties of complex organic molecules (George et al., 2020).

Electrophysiologic Properties

Drici et al. (1989) studied the effects of propafenone, a structurally related compound, on β-adrenoceptors. This research contributes to understanding the multiple electrophysiologic properties of such compounds and their implications in treating arrhythmias (Drici et al., 1989).

Synthesis and Hepatoprotector Activity

Dyubchenko et al. (2006) synthesized water-soluble derivatives based on aminoalkylphenols, including compounds similar to this compound. They found that these compounds exhibited pronounced hepatoprotector activity, suggesting potential therapeutic applications (Dyubchenko et al., 2006).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

3-(propylaminomethyl)phenol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-2-6-11-8-9-4-3-5-10(12)7-9;/h3-5,7,11-12H,2,6,8H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDMAQSWCBTUACI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC1=CC(=CC=C1)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Rel-t-butyl N-[(3aR,5S,6aS)-octahydrocyclopenta[c]pyrrol-5-yl]carbamate](/img/structure/B6343908.png)

![4-(4-Ethylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6343913.png)

![4-(2-Ethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6343917.png)

![1-[4-(3-Chlorophenoxy)butyl]piperazine](/img/structure/B6343928.png)

![(Propan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6343935.png)

amine hydrochloride](/img/structure/B6343943.png)

![2-Ethoxy-4-{[(propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6343945.png)

![1-{[(Propan-2-yl)amino]methyl}naphthalen-2-ol hydrochloride](/img/structure/B6343956.png)

amine hydrochloride](/img/structure/B6343968.png)

amine hydrochloride](/img/structure/B6343971.png)

amine hydrochloride](/img/structure/B6343990.png)